2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-
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Overview
Description
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates with epoxides. This reaction is catalyzed by bifunctional phase-transfer catalysts and typically carried out in the presence of a solvent such as PhCl at 100°C for 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide (CO₂) or the “one-pot” reaction of primary amines with epoxides and CO₂ .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- often involves the use of non-phosgene routes due to the high toxicity of phosgene. The [3 + 2] coupling reaction mentioned above is a preferred method in industrial settings due to its high yield and atom economy .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, reduced forms of the compound.
Scientific Research Applications
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- involves the inhibition of bacterial protein synthesis. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis in bacteria . This action makes it effective against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is more potent and has a better safety profile compared to linezolid.
Radezolid: An oxazolidinone derivative currently under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is unique due to its specific structural features and potential applications in various fields. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry and medicinal applications.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2 |
InChI Key |
YSNFGEOMFUFKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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